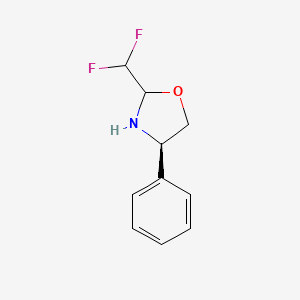

(4R)-4-苯基-2-(二氟甲基)噁唑烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Chiral Auxiliaries in Asymmetric Alkylation

Various chiral oxazolidinones, such as “(4R)-4-Phenyl-2-(difluoromethyl)oxazolidine”, have been employed as effective chiral auxiliaries in the asymmetric alkylation of different enolates . This strategy has been found promising and successful when used as the key step in the total synthesis of several biologically active natural products .

Drug Discovery

Oxazolidinone is a five-member heterocyclic ring with several biological applications in medicinal chemistry . Among the three possible isomers, 2-oxazolidinone is the most investigated in drug discovery . Linezolid was pioneered as the first approved drug containing an oxazolidinone ring as the pharmacophore group .

Synthesis of Natural Products

The use of chiral auxiliaries, such as “(4R)-4-Phenyl-2-(difluoromethyl)oxazolidine”, are frequently considered a method of choice in the early phases of drug discovery . They enable and control the synthesis of a large number of enantiomerically pure compounds in a time-efficient manner .

Synthesis of Oxazolines

2-Amino alcohols, which are part of the “(4R)-4-Phenyl-2-(difluoromethyl)oxazolidine” structure, have gained significance in synthetic organic chemistry, especially in the synthesis of oxazolines .

作用机制

Target of Action

The primary targets of oxazolidinones, a class of compounds to which (4R)-4-Phenyl-2-(difluoromethyl)oxazolidine belongs, are the bacterial ribosomes . They bind to the peptidyl transferase center of the bacterial ribosome, inhibiting protein synthesis . This action is critical in the life cycle of bacteria, making oxazolidinones potent antimicrobial agents .

Mode of Action

Oxazolidinones inhibit both bacterial and archaeal protein synthesis by binding to the 50S ribosomal subunit . This mechanism of action differs from that of other protein synthesis inhibitors as it occurs at a very early stage . The binding of oxazolidinones to the ribosome prevents the formation of a functional 70S initiation complex, thereby inhibiting protein synthesis .

Biochemical Pathways

The primary biochemical pathway affected by oxazolidinones is the protein synthesis pathway . By binding to the 50S ribosomal subunit, oxazolidinones prevent the formation of the 70S initiation complex, a critical step in the protein synthesis pathway . This action disrupts the normal functioning of the bacteria, leading to their death .

Pharmacokinetics

Oxazolidinones exhibit a favorable pharmacokinetic profile with excellent bioavailability and good tissue and organ penetration . They are bacteriostatic against enterococci and staphylococci, and bactericidal for the majority of strains of streptococci . They are associated with significant adverse events, with myelosuppression being the main unfavorable side effect .

Result of Action

The result of the action of oxazolidinones is the inhibition of bacterial growth and proliferation . By inhibiting protein synthesis, these compounds disrupt the normal functioning of bacteria, leading to their death . This makes oxazolidinones effective against a wide range of multidrug-resistant Gram-positive pathogens .

Action Environment

The action of oxazolidinones can be influenced by various environmental factors. For instance, Gram-negative pathogens are intrinsically resistant to oxazolidinones due to efflux pumps that force the compound out of the cell faster than it can accumulate . Therefore, the efficacy and stability of oxazolidinones can be affected by the presence of these efflux pumps in the bacterial cell environment .

属性

IUPAC Name |

(4R)-2-(difluoromethyl)-4-phenyl-1,3-oxazolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO/c11-9(12)10-13-8(6-14-10)7-4-2-1-3-5-7/h1-5,8-10,13H,6H2/t8-,10?/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STKOFIQOIXGNCK-PEHGTWAWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(O1)C(F)F)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(O1)C(F)F)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4R)-4-Phenyl-2-(difluoromethyl)oxazolidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(5-{[Cyclohexyl(methyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride](/img/no-structure.png)

![3-(2-bromophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide](/img/structure/B2754956.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2754961.png)

![Ethyl 5-(4-nitrophenyl)-4,6-dioxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2754962.png)

![N-ethyl-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-phenylacetamide](/img/structure/B2754963.png)

![N-(4-ethoxyphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2754967.png)

![2-[(4-Chlorophenyl)methyl]-6-(3-ethoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2754969.png)

![Methyl 2-[[1-(2-fluoroethyl)-3-methylpyrazol-4-yl]amino]acetate](/img/structure/B2754974.png)

![7-butyl-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2754976.png)

![4-[(5E)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2754977.png)